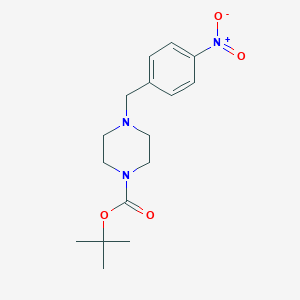

1-Boc-4-(4-Nitrobenzyl)piperazine

説明

Contextual Significance within Nitrogen Heterocyclic Chemistry and Piperazine (B1678402) Derivatives

Nitrogen-containing heterocycles are foundational scaffolds in chemistry, forming the core of a vast number of natural products, pharmaceuticals, and agrochemicals. scbt.com Statistically, over 85% of all biologically active compounds feature a heterocyclic ring, with nitrogen heterocycles being the most frequent. researchgate.net Their prevalence is due to the ability of the nitrogen atoms to form hydrogen bonds and act as basic centers, which are critical for molecular interactions with biological targets.

Within this broad class, the piperazine ring is a particularly important pharmacophore found in many approved drugs across various therapeutic areas, including antifungal, antibacterial, and antipsychotic agents. nih.govresearchgate.net The synthetic utility of the piperazine moiety is enhanced by its two nitrogen atoms, which can be independently functionalized to modulate the compound's physicochemical properties and to orient pharmacophoric groups in specific spatial arrangements. mdpi.com

Derivatives such as N-(4-nitrophenyl)piperazine have been investigated for their biological activities, including the control of potassium channels. nih.gov The presence of the nitroaromatic group in these and related molecules like 1-Boc-4-(4-nitrobenzyl)piperazine provides a key reactive site. The nitro group can be readily reduced to an aniline (B41778), which then serves as a versatile handle for introducing further molecular diversity, a common strategy in the development of new therapeutic agents. researchgate.net

Role of Protecting Groups in Complex Molecule Synthesis

The synthesis of complex organic molecules often requires the use of protecting groups to temporarily mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. wikipedia.org

In the context of piperazine, which has two reactive secondary amine groups, selective functionalization can be challenging as reactions can lead to mixtures of mono- and di-substituted products. google.com The introduction of a single Boc group to form 1-Boc-piperazine is a crucial synthetic strategy. chemicalbook.com This mono-protected intermediate allows for the selective reaction at the second, unprotected nitrogen atom. chemicalbook.com

For the synthesis of this compound, 1-Boc-piperazine is the key starting material. The Boc group deactivates the nitrogen to which it is attached, directing the alkylation reaction with 4-nitrobenzyl halide specifically to the other nitrogen atom. This ensures the clean and efficient formation of the desired mono-substituted product. After the desired modifications are made using the nitrobenzyl moiety, the Boc group can be easily removed to reveal the second piperazine nitrogen for further functionalization if needed. wikipedia.org This strategic use of the Boc group is fundamental to the role of this compound as a versatile building block. chemicalbook.com

Research Trajectory and Future Directions in Synthetic Organic Chemistry

The research trajectory for piperazine derivatives is strongly linked to drug discovery and the development of novel synthetic methodologies. mdpi.com Compounds like this compound are not typically final products but are classified as important chemical intermediates or building blocks. Their value is in providing a reliable and efficient route to more complex target molecules.

Future research involving this compound and its analogs will likely focus on several key areas:

Library Synthesis: The dual functionality of this compound (the Boc-protected amine and the nitro group) makes it an ideal scaffold for combinatorial chemistry. By reducing the nitro group to an amine and then performing various coupling reactions, large libraries of novel compounds can be generated and screened for biological activity.

Development of Novel Therapeutics: The piperazine core is a proven scaffold in medicinal chemistry. mdpi.com The 4-aminobenzylpiperazine structure, accessible from this compound, can be incorporated into new potential drug candidates targeting a wide range of diseases.

Process Chemistry: For any intermediate that becomes part of a synthetically important molecule, research will also be directed towards optimizing its synthesis to make it more efficient, cost-effective, and environmentally friendly for large-scale production.

Referenced Compounds

Structure

2D Structure

特性

IUPAC Name |

tert-butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-17(9-11-18)12-13-4-6-14(7-5-13)19(21)22/h4-7H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWBHMXIEAVTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634599 | |

| Record name | tert-Butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130636-61-2 | |

| Record name | 1,1-Dimethylethyl 4-[(4-nitrophenyl)methyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130636-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 1 Boc 4 4 Nitrobenzyl Piperazine

Selective Deprotection of the Boc Group

The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. organic-chemistry.org The selective removal of the Boc group from 1-Boc-4-(4-nitrobenzyl)piperazine is a critical step in synthetic pathways where the secondary amine of the piperazine (B1678402) ring needs to be liberated for further functionalization.

The most common method for the deprotection of a Boc-protected amine is hydrolysis under acidic conditions. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed. fishersci.co.uk The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the elimination of a stable tert-butyl cation, which is then quenched to form isobutylene (B52900) and carbon dioxide.

Commonly used acidic reagents for Boc deprotection are presented in the table below.

| Reagent | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Typically used neat or in a solvent like dichloromethane (B109758) (DCM) at room temperature. | Highly effective, but the strong acidity can sometimes affect other acid-labile functional groups. |

| Hydrochloric Acid (HCl) | Used as a solution in an organic solvent such as methanol, dioxane, or ethyl acetate. | A common and cost-effective method. The reaction is generally fast at room temperature. fishersci.co.uk |

| Phosphoric Acid (H₃PO₄) | Aqueous phosphoric acid can be used as a milder, environmentally benign alternative. | Offers good selectivity for the deprotection of tert-butyl carbamates. organic-chemistry.org |

| Perchloric Acid on Silica Gel (HClO₄–SiO₂) | A solid-supported acid catalyst that can be used under solvent-free conditions. | An efficient and reusable catalyst for chemoselective N-tert-butoxycarbonylation and deprotection. organic-chemistry.org |

While acid-mediated deprotection is generally efficient, potential side reactions must be considered, especially in complex molecules. In the case of this compound, the conditions must be chosen to avoid unwanted reactions involving the nitrobenzyl group. Although the nitrobenzyl group is relatively stable to acid, prolonged exposure to harsh acidic conditions or high temperatures could potentially lead to undesired side reactions. Mitigation strategies include using the mildest effective acid, maintaining low reaction temperatures, and carefully monitoring the reaction progress to prevent over-exposure. For instance, using HCl in an organic solvent at room temperature is often sufficient to achieve clean deprotection without affecting other parts of the molecule. fishersci.co.uk

Mechanochemistry, which involves inducing reactions by mechanical force such as grinding or milling, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. rsc.orgrsc.orgnih.gov For Boc deprotection, this approach offers advantages such as being solvent-free, having simple workup procedures, and often proceeding with high yields. scirp.orgscirp.org

One reported method involves the ball milling of Boc-protected amines with basic alumina. rsc.orgrsc.orgnih.gov This solvent-free method is chemoselective and can remove N-Boc groups from various heterocyclic compounds. Another approach utilizes p-toluenesulfonic acid (p-TsOH) in a solvent-free ball-milling process, which rapidly affords the corresponding amine p-toluenesulfonate salts in near-quantitative yields. scirp.orgscirp.org These mechanochemical methods are generally mild and could be applied to this compound, potentially offering a green chemistry alternative to acid-mediated cleavage in solution.

| Method | Reagent/Conditions | Advantages |

| Ball Milling | Basic Alumina, planetary ball mill | Solvent-free, simple workup, high-yielding, chemoselective. rsc.orgrsc.org |

| Neat Grinding | p-Toluenesulfonic acid (p-TsOH), ball mill | Solvent-free, short reaction times (e.g., 10 min), quantitative yields. scirp.orgscirp.org |

Transformations Involving the 4-Nitrobenzyl Group

The 4-nitrobenzyl moiety of the molecule is also a site for various chemical transformations, primarily centered around the reactivity of the nitro group and the aromatic ring.

The nitro group on the aromatic ring can be readily reduced to an amino group under various conditions. masterorganicchemistry.com This transformation is valuable as it converts an electron-withdrawing group into an electron-donating group, significantly altering the chemical properties of the aromatic ring and providing a new site for functionalization.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas.

Metal-Acid Systems: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like HCl. masterorganicchemistry.com

Other Reducing Agents: Reagents such as sodium borohydride (B1222165) (NaBH₄) with a catalyst, or sodium dithionite (B78146) (Na₂S₂O₄).

In the context of related compounds like 4-nitrobenzyl carbamates, the reduction of the nitro group is a key activation step in the design of bioreductive prodrugs. rsc.org The nitro group is reduced by enzymes like E. coli B nitroreductase to the corresponding hydroxylamine (B1172632). rsc.org This hydroxylamine intermediate is often unstable and fragments to release the active component. rsc.orgresearchgate.net This suggests that a partial reduction of the nitro group in this compound to a hydroxylamine is a feasible and mechanistically significant transformation.

Nitrobenzyl compounds, particularly ortho-nitrobenzyl derivatives, are well-known photolabile protecting groups (PPGs). nih.govwikipedia.org While the subject compound contains a para-nitrobenzyl group, the general principles of photochemical cleavage are relevant. Upon irradiation with UV light (typically >300 nm), the nitrobenzyl group can be cleaved, releasing the protected amine. wikipedia.orgnih.gov

The generally accepted mechanism for o-nitrobenzyl PPGs involves the following steps:

Photoexcitation of the nitro group. wikipedia.org

Intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming an aci-nitro intermediate. nih.govacs.org

This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the benzylic C-N bond and the release of the protected amine. The byproduct is typically a nitrosobenzaldehyde derivative. nih.gov

The efficiency and wavelength required for cleavage can be tuned by adding substituents to the aromatic ring. acs.org Electron-donating groups can red-shift the absorption wavelength, allowing for cleavage with longer, less damaging wavelengths of light. acs.org While less common than their ortho-counterparts, para-nitrobenzyl groups can also undergo photochemical reactions, although the specific pathways and efficiencies may differ.

The aromatic ring of the 4-nitrobenzyl group is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the nitro group. This allows for the introduction of various nucleophiles onto the aromatic ring, typically at positions ortho and para to the nitro group. However, since the para position is occupied by the benzyl-piperazine moiety, substitution would occur at the ortho position (C2 or C6).

Potential nucleophiles for SNAr reactions include:

Alkoxides (RO⁻)

Thiolates (RS⁻)

Amines (R₂NH)

Halides (e.g., F⁻)

This reactivity provides a pathway to synthesize a variety of derivatives of this compound with different substituents on the aromatic ring, which can be used to modulate the electronic properties and biological activity of the molecule. The synthesis of related compounds, such as 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid, demonstrates the feasibility of having additional substituents on the nitrophenyl ring. sigmaaldrich.com

Reactions at the Piperazine Nitrogen Atoms Following Protecting Group Removal

Upon successful removal of the Boc protecting group, the exposed secondary amine of the resulting 1-(4-nitrobenzyl)piperazine (B1220178) becomes a focal point for a variety of synthetic modifications. This nucleophilic site readily participates in reactions that form new carbon-nitrogen bonds, enabling the construction of more complex molecular architectures.

The free secondary amine of 1-(4-nitrobenzyl)piperazine is readily acylated to form amide bonds, a cornerstone transformation in medicinal chemistry and materials science. researchgate.netresearchgate.net This reaction is typically achieved by treating the deprotected piperazine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling agent.

For instance, the reaction with various acyl chlorides (R-COCl) in the presence of a base like triethylamine (B128534) yields the corresponding N-acyl derivatives. This method is highly efficient for creating a library of amide compounds with diverse functionalities. organic-chemistry.org Similarly, coupling reactions with carboxylic acids, facilitated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives like hydroxybenzotriazole (B1436442) (HOBt), provide a mild and effective route to amide bond formation. researchgate.net These reactions are broadly applicable and tolerate a wide range of functional groups on the acylating partner. researchgate.net

Table 1: Examples of Amidation/Acylation Reactions with 1-(4-nitrobenzyl)piperazine

| Acylating Agent | Reagent/Conditions | Product Type | Reference |

| Acyl Chlorides | Base (e.g., Triethylamine), CH₂Cl₂ | N-Acyl-4-(4-nitrobenzyl)piperazine | organic-chemistry.org |

| Carboxylic Acids | EDC, HOBt, DMF | N-Acyl-4-(4-nitrobenzyl)piperazine | researchgate.net |

| Chloroacetyl chloride | Benzene (B151609), Reflux | N-(2-chloroacetyl)-4-(4-nitrobenzyl)piperazine | researchgate.net |

This table is illustrative and based on common acylation methodologies for secondary amines.

Reductive amination is a powerful method for introducing alkyl groups at the secondary amine position of 1-(4-nitrobenzyl)piperazine. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate by reacting the amine with an aldehyde or ketone, followed by its reduction with a suitable reducing agent.

Commonly used reducing agents include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl compound. fishersci.co.uk This transformation is highly versatile, allowing for the introduction of a wide array of substituents, from simple alkyl chains to more complex carbocyclic and heterocyclic moieties, depending on the choice of the carbonyl component. For example, reacting 1-(4-nitrobenzyl)piperazine with an aldehyde (R-CHO) and a reducing agent like STAB leads to the formation of N-alkylated products. This method has been utilized in the synthesis of various biologically active molecules. mdpi.com

Table 2: Reductive Amination of 1-(4-nitrobenzyl)piperazine with Various Carbonyls

| Carbonyl Compound | Reducing Agent | Product | Reference |

| Aldehyde (e.g., R-CHO) | Sodium triacetoxyborohydride (STAB) | 1-Alkyl-4-(4-nitrobenzyl)piperazine | mdpi.com |

| Ketone (e.g., R-CO-R') | Sodium cyanoborohydride (NaBH₃CN) | 1-Alkyl-4-(4-nitrobenzyl)piperazine | fishersci.co.uk |

This table provides representative examples of reductive amination reactions.

The bifunctional nature of the deprotected 1-(4-nitrobenzyl)piperazine makes it an excellent scaffold or linker for the synthesis of hybrid molecules. nih.gov In this context, one part of the final molecule is tethered to the piperazine ring prior to deprotection (the nitrobenzyl group), while the other part is introduced via reactions at the newly exposed secondary amine. researchgate.netnih.gov

This strategy has been employed to create novel conjugates with potential therapeutic applications. For example, the piperazine unit can link a pharmacophore, like a nitroimidazole moiety, to another functional group, such as a 1,2,3-triazole, generated via "click chemistry". nih.gov The piperazine acts as a central, flexible linker connecting two distinct molecular entities, a common strategy in the design of Proteolysis Targeting Chimeras (PROTACs) and other multifunctional compounds. nih.govrsc.org The synthesis often involves an initial acylation or alkylation at the deprotected nitrogen to introduce a reactive handle, which is then used to attach the second molecular component. researchgate.net

Investigating the Influence of Substituents on Reactivity and Selectivity

The reactivity of the 1-(4-nitrobenzyl)piperazine scaffold can be significantly modulated by the electronic nature of substituents on the aromatic rings. The 4-nitro group on the benzyl (B1604629) moiety is a strong electron-withdrawing group (-I, -M effect), which deactivates the benzene ring towards electrophilic substitution but also influences the basicity and nucleophilicity of the piperazine nitrogens. libretexts.org

Electron-donating groups (EDGs) on the aromatic ring generally increase the rate of reactions where a positive charge develops on the ring or benzylic carbon, while electron-withdrawing groups (EWGs) have the opposite effect. rsc.orglibretexts.org For instance, in studies on the fragmentation of related nitrobenzyl carbamates, electron-donating substituents on the benzyl ring were found to accelerate the reaction rate, which was attributed to the stabilization of a developing positive charge on the benzylic carbon. rsc.org Conversely, the presence of the deactivating nitro group makes the benzene ring significantly less reactive toward further electrophilic aromatic substitution. libretexts.org

In the context of reactions at the piperazine nitrogen, substituents on a second aryl group attached to the other nitrogen (as in N-aryl-N'-(4-nitrobenzyl)piperazine derivatives) would also influence reactivity. An electron-withdrawing group on this second aryl ring would decrease the nucleophilicity of the adjacent nitrogen, potentially influencing selectivity in subsequent reactions. nih.gov The interplay of these electronic effects is crucial for controlling the outcome of synthetic transformations and for fine-tuning the properties of the final molecules. rsc.orgnih.gov

Applications of 1 Boc 4 4 Nitrobenzyl Piperazine in Advanced Organic Synthesis

Precursor in Medicinal Chemistry for Biologically Active Piperazine (B1678402) Derivatives

The piperazine scaffold is a privileged structure in medicinal chemistry, found in a multitude of FDA-approved drugs due to its favorable pharmacokinetic properties. nsf.govmdpi.com The two nitrogen atoms in the six-membered ring can act as hydrogen bond acceptors or donors, enhancing water solubility, bioavailability, and receptor binding interactions. nsf.gov Compounds based on the piperazine ring exhibit a broad spectrum of therapeutic activities, including anticancer, antifungal, antiviral, and antidepressant properties. nsf.govrsc.org

1-Boc-4-(4-nitrobenzyl)piperazine is a key intermediate in the synthesis of biologically active molecules for drug discovery. chemicalbook.com Its utility stems from the orthogonal reactivity of its functional groups. The Boc group serves as a temporary protecting group for one of the piperazine nitrogens, preventing it from reacting while chemical modifications are performed elsewhere on the molecule. chemicalbook.comproprep.com This protection is crucial for achieving selectivity in multi-step syntheses. lifetein.com

The primary synthetic transformations involving this intermediate include:

Selective Deprotection: The Boc group can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA), exposing a secondary amine. beilstein-journals.orglibretexts.org This newly freed amine is available for a wide range of coupling reactions, including amidation, alkylation, and arylation, to build more complex molecular architectures.

Nitro Group Reduction: The nitro group on the benzyl (B1604629) ring is a versatile functional handle. It can be readily reduced to an aniline (B41778) (amino group), typically using reagents like iron in acetic acid or catalytic hydrogenation. acgpubs.orgresearchgate.netsmolecule.com This resulting aromatic amine is a nucleophile that can participate in reactions to form amides, sulfonamides, or heterocyclic rings, further diversifying the potential drug candidates. nih.gov

This dual functionality allows chemists to use this compound as a linchpin, systematically adding complexity to generate libraries of novel compounds for high-throughput screening in drug development programs. For instance, derivatives of 1-(4-nitrobenzyl)piperazine (B1220178) have been explored as precursors for pharmaceuticals targeting neurological disorders. smolecule.com

In the broader context of peptide synthesis, the constituent parts of this compound play established roles. The Boc group is one of the two major protecting groups used in solid-phase peptide synthesis (SPPS). lifetein.combeilstein-journals.org It temporarily blocks the Nα-amino group of an amino acid, preventing it from forming a peptide bond while the C-terminus is activated for coupling with the next amino acid in the sequence. libretexts.orgnih.govyoutube.com The Boc group is stable to many reaction conditions but is readily cleaved by acids like TFA, which allows for the stepwise elongation of the peptide chain. beilstein-journals.org

The benzyl group is also a common protecting group in peptide synthesis, particularly for the side chains of amino acids like serine, threonine, and cysteine in the "Boc/Bzl" strategy. lifetein.combeilstein-journals.orgpeptide.com While the nitrobenzyl group is less common, its properties could be exploited for specialized applications, such as a photolabile protecting group or as a handle for post-synthesis modification.

Furthermore, the piperazine core itself can be incorporated into peptide structures to create peptidomimetics. These are molecules that mimic the structure and function of natural peptides but have improved stability against enzymatic degradation. Piperazine can also be used as a reagent in the deprotection step of Fmoc-based SPPS, where it serves as a base to remove the Fmoc group from the N-terminus of the growing peptide chain. rsc.orgmdpi.comresearchgate.net

Role in the Synthesis of Functional Organic Materials and Fine Chemicals

Beyond pharmaceuticals, this compound is a valuable intermediate in the synthesis of fine chemicals and functional organic materials. google.com The strategic placement of its reactive groups makes it an ideal starting point for creating molecules with specific electronic, optical, or binding properties.

Recent advances in photoredox catalysis have enabled the direct C–H functionalization of N-Boc protected piperazines. nsf.govmdpi.com These methods allow for the coupling of the piperazine ring with various aryl or vinyl groups, providing a powerful route to highly substituted piperazines that can serve as monomers for polymers or as core structures for organic dyes and sensors. mdpi.com The ability to selectively deprotect the Boc group and modify the nitrobenzyl moiety adds another layer of synthetic control, allowing for the creation of precisely engineered molecules. For example, piperazine derivatives are used as building blocks for metal-organic frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net

Design and Synthesis of Ligands for Catalysis (if applicable through derivatives)

Derivatives of this compound are excellent precursors for designing and synthesizing ligands for transition metal catalysis. The piperazine ring itself, with its two nitrogen atoms, provides a robust scaffold with versatile binding possibilities for coordinating with metal ions. rsc.orgresearchgate.net

The synthesis of a catalyst ligand from this intermediate typically involves two key steps:

Boc Deprotection: Removal of the Boc group reveals a secondary amine.

Nitro Reduction: Conversion of the nitro group to an amine.

Computational and Theoretical Studies on 1 Boc 4 4 Nitrobenzyl Piperazine and Analogues

Molecular Docking and Ligand-Protein Interaction Analysis (for derivatives)

Molecular docking is a computational method that predicts how a small molecule (ligand) binds to a macromolecular target, such as a protein. This technique is crucial for understanding the binding modes of potential drugs and for structure-based drug design.

Derivatives of 1-Boc-4-(4-nitrobenzyl)piperazine have been the subject of numerous molecular docking studies to evaluate their potential against a wide range of biological targets. For instance, various piperazine (B1678402) derivatives have been docked into the active sites of protein targets to explore their anticancer potential. bohrium.commdpi.com Studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives showed that these compounds could bind effectively to carbonic anhydrase IX (CAIX), a protein associated with several types of cancer. nih.gov The docking analysis revealed that the derivatives formed multiple hydrogen bonds and other interactions with key amino acid residues within the active site of the protein. nih.gov

In another study, piperazine-substituted naphthoquinone derivatives were evaluated as potential inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a target for cancer therapy. nih.gov The docking results indicated that these compounds could interact with critical amino acids essential for PARP-1 inhibition, with some derivatives showing strong binding profiles. nih.gov Furthermore, molecular docking has been used to investigate the interaction of piperazine derivatives with DNA, a target for certain anticancer drugs. bohrium.com These computational analyses provide valuable insights into the specific interactions that govern the binding affinity and selectivity of these compounds, thereby guiding the design of more potent inhibitors. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Modes (for derivatives)

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of ligand-protein complexes over time. MD simulations provide a more realistic representation of the physiological environment and can reveal important information about the stability of binding and conformational changes.

For several promising piperazine derivatives identified through docking, MD simulations have been performed to validate the initial binding poses and assess the stability of the ligand-receptor interactions. nih.govnih.gov For example, MD simulations of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives complexed with CAIX were conducted to understand the structural stability of the docked complexes. nih.gov The simulations, often run for hundreds of nanoseconds, help to confirm that the key interactions observed in docking, such as hydrogen bonds, are maintained over time, thus solidifying the proposed binding mode. acs.orgmdpi.com The analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) during the simulations provides insights into the stability of the complex and the flexibility of different parts of the protein upon ligand binding. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies and Predictive Modeling (for derivatives)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a compound's chemical structure affect its biological activity. These studies are essential for optimizing lead compounds into effective drug candidates.

For derivatives of this compound, SAR studies have been conducted to identify the key structural features required for their biological effects. nih.gov By synthesizing and testing a series of related compounds, researchers can determine the impact of different substituents on the piperazine ring and the aromatic moieties on their activity against specific targets. For example, in a series of piperidine (B6355638) derivatives designed as inhibitors of an enzyme from Mycobacterium tuberculosis, replacing certain groups led to improved potency and better drug-like properties. nih.gov

These experimental findings are often complemented by Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities. mdpi.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of newly designed compounds, thereby streamlining the drug discovery process. nih.govmdpi.com

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules and elucidating reaction mechanisms. worldscientific.com These calculations can provide detailed insights into the energetics and pathways of chemical reactions, which is valuable for optimizing synthetic routes.

For piperazine derivatives, DFT methods have been used to calculate various molecular descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding their reactivity and electronic properties. mdpi.com These quantum chemical parameters can be incorporated into QSAR models to improve their predictive power. mdpi.com Furthermore, these calculations can help in understanding the stability of different conformations of the molecules, which is crucial for their interaction with biological targets.

In Silico ADMET Profiling and Lead Optimization (for derivatives)

In addition to having high potency, a successful drug must possess acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET profiling uses computational models to predict these properties at an early stage of drug discovery, helping to identify and mitigate potential issues. researchgate.net

Advanced Characterization Techniques for Research on 1 Boc 4 4 Nitrobenzyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Boc-4-(4-nitrobenzyl)piperazine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, distinct signals correspond to the different types of protons present in the molecule. The tert-butoxycarbonyl (Boc) group typically shows a sharp singlet for its nine equivalent protons. The piperazine (B1678402) ring protons appear as multiplets, often in two distinct regions corresponding to the protons adjacent to the Boc-protected nitrogen and those adjacent to the nitrogen substituted with the 4-nitrobenzyl group. The aromatic protons of the 4-nitrobenzyl group exhibit a characteristic AA'BB' splitting pattern, with two doublets corresponding to the protons ortho and meta to the nitro group. The benzylic protons appear as a singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. This includes the carbonyl and quaternary carbons of the Boc group, the piperazine ring carbons, and the carbons of the 4-nitrobenzyl moiety, including the ipso, ortho, meta, and para carbons relative to the nitro group, as well as the benzylic carbon. The presence of rotamers due to the restricted rotation around the N-C(O) amide bond of the Boc group can sometimes lead to the observation of doubled signals in both ¹H and ¹³C NMR spectra at room temperature. rsc.orgnih.gov

Interactive Data Table: Typical NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~1.46 | s | (CH₃)₃C- (Boc group) |

| ¹H | ~2.40-2.60 | m | Piperazine protons |

| ¹H | ~3.40-3.60 | m | Piperazine protons |

| ¹H | ~3.55 | s | -CH₂- (Benzyl) |

| ¹H | ~7.50 | d | Aromatic protons (ortho to -CH₂) |

| ¹H | ~8.20 | d | Aromatic protons (ortho to -NO₂) |

| ¹³C | ~28.4 | q | (CH₃)₃C- (Boc group) |

| ¹³C | ~40-50 | t | Piperazine carbons |

| ¹³C | ~52.9 | t | Piperazine carbons |

| ¹³C | ~62.0 | t | -CH₂- (Benzyl) |

| ¹³C | ~79.5 | s | (CH₃)₃C- (Boc group) |

| ¹³C | ~123.7 | d | Aromatic carbons (ortho to -NO₂) |

| ¹³C | ~129.5 | d | Aromatic carbons (ortho to -CH₂) |

| ¹³C | ~145.5 | s | Aromatic carbon (ipso to -CH₂) |

| ¹³C | ~147.0 | s | Aromatic carbon (ipso to -NO₂) |

| ¹³C | ~154.7 | s | C=O (Boc group) |

For unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap or complex multiplicity, advanced NMR experiments are employed. researchgate.net One-dimensional techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can distinguish between CH, CH₂, and CH₃ groups.

Two-dimensional (2D) NMR experiments are particularly powerful. researchgate.netchemrxiv.org Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks, helping to trace the connectivity within the piperazine ring and the aromatic system. rsc.orgnih.gov Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the connectivity between the piperazine ring, the Boc group, and the 4-nitrobenzyl substituent. For instance, an HMBC correlation would be expected between the benzylic protons and the ipso-carbon of the aromatic ring, as well as the adjacent piperazine carbons. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. bldpharm.com Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule, which typically yields the protonated molecule [M+H]⁺. The accurate mass measurement from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the compound.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural confirmation. Common fragmentation pathways for this compound would include the loss of the Boc group (as isobutylene (B52900) or tert-butanol), cleavage of the benzyl-nitrogen bond, and fragmentation of the piperazine ring.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 308.1605 | Protonated molecule |

| [M-C₄H₈+H]⁺ | 252.1030 | Loss of isobutylene from Boc group |

| [M-C₅H₉O₂+H]⁺ | 207.1084 | Loss of the entire Boc group |

| [C₇H₆NO₂]⁺ | 136.0393 | 4-Nitrobenzyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the key functional groups present in this compound. bldpharm.com The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.

The most prominent peaks include a strong absorption for the carbonyl (C=O) stretching of the urethane (B1682113) in the Boc group, typically appearing around 1690 cm⁻¹. The nitro group (NO₂) gives rise to two strong stretching vibrations: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1345 cm⁻¹. blogspot.comblogspot.com The C-N stretching vibrations of the piperazine ring and the benzylic C-N bond will also be present in the fingerprint region. Aromatic C-H stretching can be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and Boc groups will be seen just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2975-2850 | C-H stretch | Aliphatic (Piperazine, Boc) |

| ~1690 | C=O stretch | Urethane (Boc group) |

| ~1520 | N-O asymmetric stretch | Nitro group |

| ~1345 | N-O symmetric stretch | Nitro group |

| ~1240, ~1170 | C-O stretch | Urethane (Boc group) |

X-ray Crystallography for Solid-State Structure Determination (for related compounds)

While a specific crystal structure for this compound may not be readily available, X-ray crystallography of related N-Boc-piperazine derivatives provides invaluable insight into their solid-state conformations. chemrxiv.orgresearchgate.net These studies generally reveal that the piperazine ring adopts a chair conformation. The geometry around the nitrogen atom of the Boc group is typically trigonal planar due to the delocalization of the nitrogen lone pair into the carbonyl group. researchgate.net The crystal packing is often dictated by weak intermolecular interactions such as C-H···O hydrogen bonds. researchgate.net Such structural information on analogous compounds helps in understanding the steric and electronic properties that this compound is likely to possess in the solid state.

Chromatographic Methods for Purity Assessment and Isolation in Research (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation during synthesis. Thin-layer chromatography (TLC) is commonly used for rapid reaction monitoring and for determining appropriate solvent systems for column chromatography purification.

High-performance liquid chromatography (HPLC) is the method of choice for quantitative purity analysis. sielc.comjocpr.com A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic or trifluoroacetic acid), can effectively separate the target compound from starting materials, by-products, and other impurities. sielc.comnih.gov The retention time and peak purity, as determined by a diode array detector (DAD) or a mass spectrometer (LC-MS), provide a reliable measure of the compound's purity.

Spectroscopic Methods for Mechanistic Studies (e.g., UV-Vis for photocleavage, if applicable)

The 4-nitrobenzyl group is a well-known photolabile protecting group. nih.govupenn.edu UV-Vis spectroscopy can be used to study the photochemical properties of this compound. The compound is expected to show a strong UV absorbance due to the 4-nitrophenyl chromophore. Upon irradiation with UV light, typically around 365 nm, the nitrobenzyl group can be cleaved. nih.govnih.gov This photocleavage reaction can be monitored by UV-Vis spectroscopy by observing the change in the absorbance spectrum over time as the starting material is consumed and photoproducts, such as 4-nitrosobenzaldehyde, are formed. nih.govacs.orgrsc.org Such studies are relevant for applications where controlled release of the piperazine moiety is desired. Furthermore, spectrophotometric methods can be developed for the quantitative determination of piperazine derivatives after complexation with certain reagents. nih.gov

Q & A

Q. What advanced analytical techniques (XRD, MS/MS) are needed to characterize degradation products under acidic conditions?

- Degradation Study : Under HCl (pH 2), Boc deprotection generates a primary amine intermediate (m/z 278.1), which oxidizes to nitroso derivatives (m/z 292.1). LC-MS/MS with collision-induced dissociation (CID) confirms fragmentation pathways .

- Mitigation : Lyophilization at pH 5–6 preserves compound integrity for >6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。